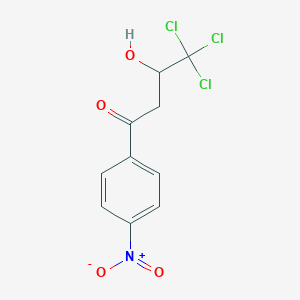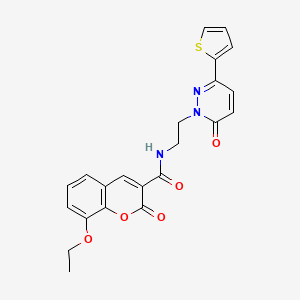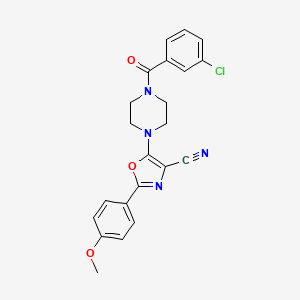![molecular formula C24H24F3N3O2 B2734299 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 887216-18-4](/img/structure/B2734299.png)
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” are not available, similar compounds have been studied. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives .Aplicaciones Científicas De Investigación
Antibacterial, Antiurease, and Antioxidant Activities
Compounds structurally related to N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. The study by Sokmen et al. (2014) focused on the synthesis of 1,2,4-triazole derivatives with furan and phenyl substituents, demonstrating effective antiurease and antioxidant properties Sokmen et al., 2014.
Antiplasmodial Activities
Another application area is the development of compounds for antiplasmodial activities. Hermann et al. (2021) prepared N-acylated furazan-3-amine derivatives showing activity against Plasmodium falciparum strains. The study highlights the importance of the acyl moiety's nature on activity and toxicity, with benzamides displaying promising antiplasmodial activity Hermann et al., 2021.
PET Imaging of Microglia
In the field of neuroimaging, compounds similar to this compound have been explored for their potential in PET imaging. Horti et al. (2019) developed a PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, which could be a valuable tool for studying neuroinflammation and the development of new therapeutics Horti et al., 2019.
Synthesis and Reactivity Studies
The synthesis and chemical reactivity of compounds containing furan and phenyl substituents have been extensively studied, providing insights into their potential applications in creating new materials or drugs. For example, the work by Reddy et al. (2012) on aza-Piancatelli rearrangement highlights the methodological advancements in synthesizing heterocyclic compounds Reddy et al., 2012.
Antifungal Activities
Benzamidine derivatives, related to the query compound, have been synthesized and evaluated for their antifungal properties, indicating the potential of these compounds in developing new antifungal agents Laurent et al., 2010.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c25-24(26,27)19-10-8-18(9-11-19)23(31)28-17-21(22-7-4-16-32-22)30-14-12-29(13-15-30)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVIYOEBMRMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)




![N-{4-[1-cyclohexanecarbonyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2734234.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2734238.png)
